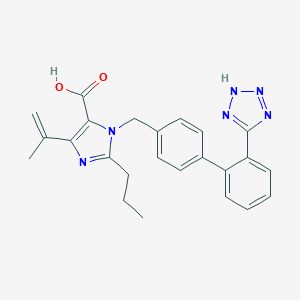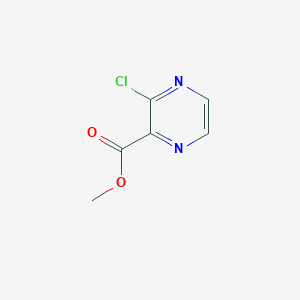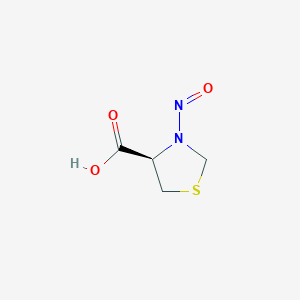
Dehydro Olmesartán
Descripción general
Descripción
Dehydro Olmesartan is a derivative of Olmesartan, which is an angiotensin II receptor antagonist used primarily for the treatment of hypertension. Dehydro Olmesartan is one of the process-related impurities observed during the synthesis of Olmesartan Medoxomil, a prodrug of Olmesartan. This compound has garnered interest due to its structural and functional properties, which are significant in the context of pharmaceutical development and quality control.
Aplicaciones Científicas De Investigación
Dehydro Olmesartan has several applications in scientific research:
Pharmaceutical Development: Used as a reference standard for quality control in the production of Olmesartan Medoxomil.
Biological Studies: Investigated for its potential effects on angiotensin II receptors and related pathways.
Chemical Research: Studied for its reactivity and stability under various conditions, contributing to the understanding of oxidation processes in organic chemistry.
Mecanismo De Acción
Biochemical Pathways
The action of Dehydro Olmesartan primarily affects the RAAS pathway . By blocking the AT1 receptor, it inhibits the negative regulatory feedback within the RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . Chronic activation of RAAS can lead to inappropriate fluid retention, vasoconstriction, and a decline in left ventricular function . Dehydro Olmesartan’s action on the RAAS pathway can therefore have a protective effect on the heart by improving cardiac function, reducing afterload, increasing cardiac output, and preventing ventricular hypertrophy and remodeling .
Pharmacokinetics
The pharmacokinetic profile of Olmesartan, from which Dehydro Olmesartan is derived, has been observed to be nearly linear and dose-dependent within the therapeutic range . Oral administration of Olmesartan has been shown to reach peak plasma concentration after 1-3 hours, with a half-life of around 13 hours . It is expected that Dehydro Olmesartan would have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but specific studies on Dehydro Olmesartan are needed to confirm this.
Result of Action
The molecular and cellular effects of Dehydro Olmesartan’s action primarily involve the reduction of blood pressure and the modulation of cardiovascular and renal functions . By blocking the AT1 receptor, Dehydro Olmesartan inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation, reduced aldosterone levels, and increased excretion of sodium . This results in lowered blood pressure and reduced workload on the heart .
Análisis Bioquímico
Biochemical Properties
Dehydro Olmesartan, like its parent compound Olmesartan, is likely to interact with the angiotensin II receptor (AT1R) . This interaction is crucial in its role as an antagonist, preventing the vasoconstrictive effects of angiotensin II and thus contributing to the lowering of blood pressure .
Cellular Effects
While specific studies on Dehydro Olmesartan are limited, research on Olmesartan has shown that it can have protective effects on endothelial cells against oxidative stress . It’s plausible that Dehydro Olmesartan might exhibit similar cellular effects, potentially influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Dehydro Olmesartan is likely to be similar to that of Olmesartan. Olmesartan acts as an antagonist to the angiotensin II receptor (AT1R), inhibiting the binding of angiotensin II and thus its hypertensive effects . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
While specific studies on Dehydro Olmesartan are limited, research on Olmesartan has shown antihypertensive effects in experimentally induced hypertensive rats
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dehydro Olmesartan involves the oxidation of Olmesartan. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective oxidation of the desired functional groups.
Industrial Production Methods
Industrial production of Dehydro Olmesartan follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing the formation of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
Dehydro Olmesartan undergoes several types of chemical reactions, including:
Oxidation: Conversion of Olmesartan to Dehydro Olmesartan.
Reduction: Potential reduction back to Olmesartan under specific conditions.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products Formed
The primary product formed from the oxidation of Olmesartan is Dehydro Olmesartan. Other minor by-products may include partially oxidized intermediates, which are typically removed during purification.
Comparación Con Compuestos Similares
Similar Compounds
Olmesartan: The parent compound, used for treating hypertension.
Losartan: Another angiotensin II receptor antagonist with similar therapeutic effects.
Valsartan: Known for its use in managing hypertension and heart failure.
Uniqueness
Dehydro Olmesartan is unique due to its role as an impurity in the synthesis of Olmesartan Medoxomil. Its presence and characterization are crucial for ensuring the purity and efficacy of the final pharmaceutical product. Unlike its parent compound, Dehydro Olmesartan is primarily of interest in the context of quality control and research rather than direct therapeutic use.
Propiedades
IUPAC Name |
5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-4-7-20-25-21(15(2)3)22(24(31)32)30(20)14-16-10-12-17(13-11-16)18-8-5-6-9-19(18)23-26-28-29-27-23/h5-6,8-13H,2,4,7,14H2,1,3H3,(H,31,32)(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLECTTOFSXVBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432428 | |
| Record name | 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172875-98-8 | |
| Record name | 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Dehydro Olmesartan and how is it related to Olmesartan Medoxomil?
A1: Dehydro Olmesartan is identified as one of the four related substances (impurities) observed during the development process of Olmesartan Medoxomil []. This suggests that it's a byproduct generated during the synthesis of Olmesartan Medoxomil, a medication used to treat hypertension.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B30375.png)










